molecular formula C14H18ClNO2 B7514548 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone

2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone

Cat. No. B7514548
M. Wt: 267.75 g/mol
InChI Key: ZSBULGOCROXFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone, also known as WIN 55,212-2, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound is known to interact with the endocannabinoid system, which is involved in a wide range of physiological processes, including pain, inflammation, and mood regulation.

Scientific Research Applications

2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. This compound has been shown to have analgesic effects in animal models of acute and chronic pain, and has also been found to reduce inflammation in various tissues. In addition, 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 has been studied for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 acts as a partial agonist at the CB1 and CB2 receptors of the endocannabinoid system. These receptors are found throughout the body and are involved in regulating a wide range of physiological processes. When 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 binds to these receptors, it can modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in pain perception, mood regulation, and other processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 are complex and depend on a variety of factors, including the dose and route of administration. In general, this compound has been found to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. However, it can also have negative effects on cardiovascular function and can lead to the development of tolerance and dependence with prolonged use.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 in lab experiments is its well-established synthesis method and its ability to selectively activate the endocannabinoid system. This compound can be used to study the role of the endocannabinoid system in various physiological processes, and can also be used to develop new therapeutic agents that target this system. However, the limitations of using 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 include its potential for negative side effects, its ability to produce tolerance and dependence, and the need for careful dosing and administration to avoid toxicity.

Future Directions

There are many future directions for research on 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2, including the development of new synthetic cannabinoids with improved safety and efficacy profiles. In addition, this compound could be studied further to better understand its mechanism of action and its potential therapeutic applications. Finally, research could focus on developing new delivery methods for 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 to improve its bioavailability and reduce the risk of negative side effects. Overall, 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 is a promising compound that has the potential to lead to new treatments for a wide range of medical conditions.

Synthesis Methods

The synthesis of 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 involves the reaction of 2-(2-chlorophenyl)acetonitrile with 3-(hydroxymethyl)piperidine in the presence of a base, such as potassium carbonate. The resulting product is then reduced using lithium aluminum hydride to yield the final compound. This synthesis method has been well-established in the literature and has been used to produce large quantities of 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 for research purposes.

properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-13-6-2-1-5-12(13)8-14(18)16-7-3-4-11(9-16)10-17/h1-2,5-6,11,17H,3-4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBULGOCROXFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone

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